

N-Methylformanilide synthesis and characterization techniques

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Compound of Interest

Compound Name: N-Methylformanilide

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An In-depth Technical Guide to the Synthesis and Characterization of **N-Methylformanilide**

N-Methylformanilide (NMF) is a versatile organic compound with significant applications as a solvent, a reagent in Vilsmeier-Haack reactions, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its utility in facilitating complex chemical reactions and its role as a building block for intricate molecular structures make it a compound of high interest to researchers, scientists, and professionals in drug development.[4] This guide provides a comprehensive overview of the primary synthesis routes and characterization techniques for **N-Methylformanilide**, complete with detailed experimental protocols and data presented for clarity and comparison.

Synthesis of N-Methylformanilide

The synthesis of **N-Methylformanilide** can be achieved through several methods, most commonly involving the formylation of N-methylaniline. The choice of method often depends on factors such as desired yield, purity, scale, and available reagents.

Formylation of N-Methylaniline with Formic Acid

This is one of the most common and efficient methods for preparing **N-Methylformanilide**. The reaction involves the dehydration of N-methylaniline and formic acid, with the water produced being removed azeotropically to drive the reaction to completion.[5]

Reaction: $\text{C}_6\text{H}_5\text{NH}(\text{CH}_3) + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)\text{CHO} + \text{H}_2\text{O}$

Experimental Protocol: A detailed procedure for this synthesis is well-documented in Organic Syntheses.[5]

- **Reaction Setup:** In a 3-liter round-bottomed flask equipped with a distillation column and a condenser set for downward distillation, combine 321 g (3 moles) of N-methylaniline, 300 g of 85-90% formic acid, and 1.8 L of toluene.[5] The toluene acts as an azeotropic agent to remove water.[5] Alternatively, benzene can be used with a Dean-Stark apparatus to return the organic solvent to the flask.[5]
- **Reaction:** The solution is heated and distilled slowly. The water-toluene azeotrope will distill at 87–88°C.[5] Continue the distillation for 5-6 hours until the temperature of the vapor rises to 108–110°C, indicating that all the water has been removed.[5]
- **Work-up and Purification:** After cooling, the remaining residue is transferred to a modified Claisen flask. The product is then purified by vacuum distillation, collecting the fraction that boils at 114–121°C/8 mm Hg.[5]

This method typically yields 380–393 g (93–97%) of **N-Methylformanilide**. [5]

Other Synthetic Methods

Several other methods for the synthesis of **N-Methylformanilide** have been reported, offering alternative routes that may be suitable for specific laboratory or industrial contexts.

- **From N-methylaniline and Formamide:** **N-Methylformanilide** can be obtained by heating N-methylaniline with formamide in a glacial acetic acid solution, with reported yields of 67.5%. [5]
- **Catalytic N-formylation:** A method involving the reaction of N-methylaniline with CO₂ and H₂ in the presence of a Ruthenium-based catalyst (Ru/MOF-808(Zr)) has been described.[6] This reaction, conducted at 200°C under 3.2 MPa pressure for 8 hours, resulted in a 68.25% conversion of N-methylaniline with a 98.31% selectivity for **N-Methylformanilide**. [6]
- **From N-formylaniline and Dimethyl Sulfate:** This method involves the methylation of N-formylaniline using dimethyl sulfate in the presence of a potassium hydroxide solution, with the temperature controlled below 15°C.[7] The yield for this process is approximately 90%. [7]

Summary of Synthesis Data

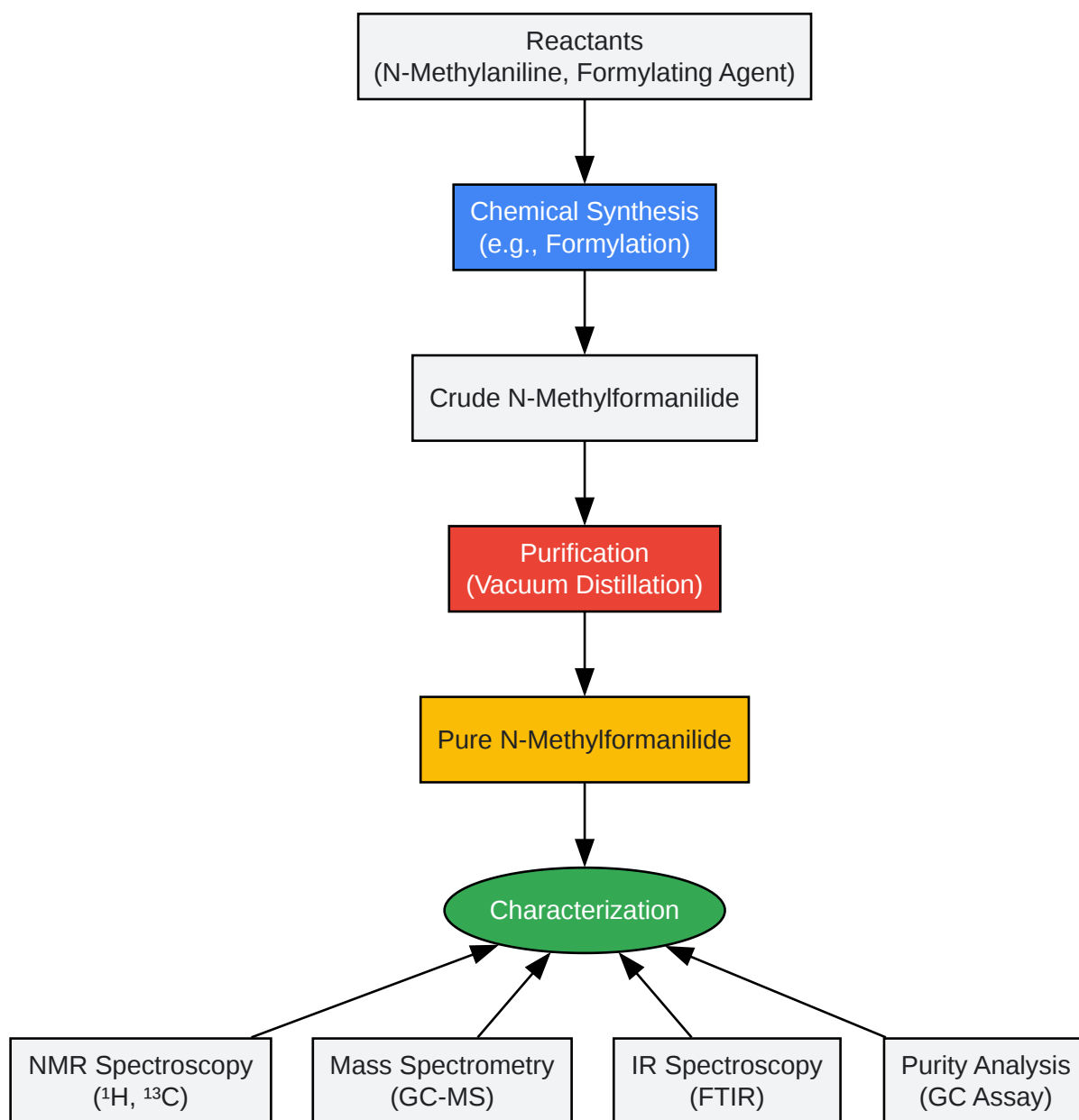
Method	Reactants	Reagents/Catalyst	Conditions	Yield	Reference
Formylation with Formic Acid	N-Methylaniline, Formic Acid	Toluene	Reflux, 5-6 hours	93-97%	[5]
Formylation with Formamide	N-Methylaniline, Formamide	Glacial Acetic Acid	Heating	67.5%	[5]
Catalytic N-formylation	N-Methylaniline, CO ₂ , H ₂	4.65wt% Ru/MOF-808(Zr)	200°C, 3.2 MPa, 8 hours	98.31% selectivity	[6]
Methylation of N-formylaniline	N-formylaniline, Dimethyl Sulfate	Potassium Hydroxide	< 15°C	~90%	[7]

Characterization of N-Methylformanilide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized **N-Methylformanilide**. A combination of spectroscopic and physical property measurements is typically employed.

Diagram of Synthesis and Characterization Workflow

The general process for synthesizing and subsequently characterizing **N-Methylformanilide** is depicted below.



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General workflow for **N-Methylformanilide** synthesis and characterization.

Physical Properties

N-Methylformanilide is a clear, colorless to pale yellow liquid at room temperature.[3][7] Its key physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO	[2]
Molecular Weight	135.16 g/mol	[8]
Boiling Point	243-244 °C (at 1013 hPa)	[2]
Melting Point	8-13 °C	[2]
Density	1.095 g/cm ³ (at 20 °C)	
Refractive Index (n ²⁰ /D)	1.561	[2]

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of **N-Methylformanilide**.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **N-Methylformanilide**. Isotopically labeled **N-Methylformanilide**-carbonyl-¹³C is also used as a probe in ¹³C NMR for applications like temperature calibration and mechanistic studies.[9]

- ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
- ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[10]

Experimental Protocol (General):

- Sample Preparation: Dissolve a small amount of the purified **N-Methylformanilide** in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this purpose.^[8]^[11]

Experimental Protocol (GC-MS):

- Sample Preparation: Dilute the **N-Methylformanilide** sample in a volatile organic solvent.
- Injection: Inject the sample into the GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.
- Ionization and Analysis: In the mass spectrometer, the sample is ionized (commonly by electron ionization - EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).^[12]
- Data Analysis: The resulting mass spectrum shows the molecular ion peak and characteristic fragment peaks.

Key Mass Spectral Data:

- Molecular Ion (M^+): $m/z = 135$ ^[8]^[11]
- Major Fragment Peaks (m/z): 106 (base peak), 94, 77, 66, 51, 39^[11]

c) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **N-Methylformanilide** will show characteristic absorption bands for the amide carbonyl group and the aromatic ring.

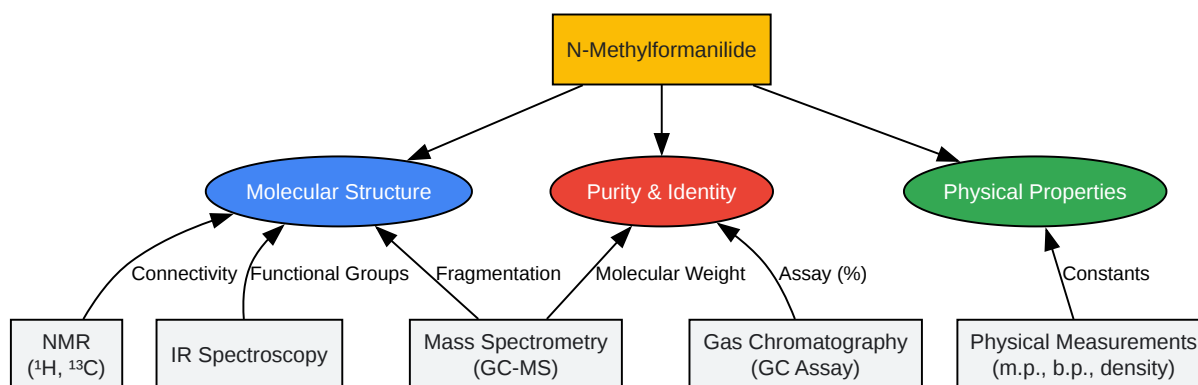
Experimental Protocol (FTIR):

- Sample Preparation: A small drop of the liquid sample can be placed between two KBr plates to form a thin film.^[8]
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

- Data Analysis: The positions of the absorption bands (in cm^{-1}) are correlated with specific functional groups.

Diagram of Characterization Techniques

The relationship between different analytical techniques and the information they provide for characterizing **N-Methylformanilide** is illustrated below.



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Relationship between characterization techniques and molecular information.

Purity Analysis

Gas chromatography (GC) is a standard method for determining the purity of **N-Methylformanilide**.^[2]

Experimental Protocol (GC Assay):

- Sample Preparation: Prepare a solution of **N-Methylformanilide** in a suitable solvent at a known concentration.
- Injection: Inject a small volume of the solution into the gas chromatograph.
- Separation and Detection: The sample is vaporized and travels through a capillary column, separating it from any impurities. A detector (e.g., Flame Ionization Detector - FID) measures

the amount of each component as it elutes.

- **Data Analysis:** The purity is calculated based on the area percentage of the **N-Methylformanilide** peak relative to the total area of all peaks in the chromatogram. Commercial **N-Methylformanilide** is typically available with a purity of $\geq 98.0\%$ or higher.^[13]

By employing these synthesis and characterization methodologies, researchers and drug development professionals can reliably produce and verify the quality of **N-Methylformanilide** for its various applications in organic synthesis.

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